molecular formula C15H19N3O3S B4085135 N-{4-[(3-cyano-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide

N-{4-[(3-cyano-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide

Cat. No. B4085135
M. Wt: 321.4 g/mol
InChI Key: LAVRBKDYJZSYQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(3-cyano-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide, also known as CNQX, is a potent and selective antagonist of the ionotropic glutamate receptor subtype AMPA. It was first synthesized in the 1980s and has since been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes.

Mechanism of Action

N-{4-[(3-cyano-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide acts as a competitive antagonist of the AMPA receptor by binding to the receptor and preventing the binding of glutamate, the endogenous ligand for the receptor. This results in the inhibition of the ion channel and the suppression of excitatory neurotransmission.
Biochemical and physiological effects:
The inhibition of AMPA receptors by this compound has been shown to have various biochemical and physiological effects. It has been shown to reduce synaptic transmission, alter neuronal excitability, and modulate the release of neurotransmitters such as dopamine and serotonin. It has also been shown to have neuroprotective effects in models of ischemia and traumatic brain injury.

Advantages and Limitations for Lab Experiments

One of the main advantages of using N-{4-[(3-cyano-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide in lab experiments is its high potency and selectivity for the AMPA receptor, which allows for precise manipulation of the receptor without affecting other glutamate receptor subtypes. However, one limitation of using this compound is its short half-life, which requires frequent administration in in vivo experiments. It also has poor solubility in aqueous solutions, which can make it difficult to work with.

Future Directions

There are several future directions for research involving N-{4-[(3-cyano-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide. One area of interest is the development of more potent and selective AMPA receptor antagonists for use in basic research and drug development. Another area of interest is the investigation of the role of AMPA receptors in various neurological and psychiatric disorders, such as depression, anxiety, and schizophrenia. Additionally, the use of this compound in combination with other drugs or therapies may provide new insights into the mechanisms of synaptic plasticity and neuroprotection.

Scientific Research Applications

N-{4-[(3-cyano-1-piperidinyl)carbonyl]phenyl}ethanesulfonamide has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes. It has been used to study the mechanisms of synaptic plasticity, long-term potentiation (LTP), and long-term depression (LTD) in the central nervous system. It has also been used in studies of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as well as in studies of pain, addiction, and epilepsy.

properties

IUPAC Name

N-[4-(3-cyanopiperidine-1-carbonyl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O3S/c1-2-22(20,21)17-14-7-5-13(6-8-14)15(19)18-9-3-4-12(10-16)11-18/h5-8,12,17H,2-4,9,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAVRBKDYJZSYQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)N2CCCC(C2)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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